molecular formula K B086800 Potassium-39 CAS No. 14092-91-2

Potassium-39

Cat. No.: B086800
CAS No.: 14092-91-2
M. Wt: 38.963706 g/mol
InChI Key: ZLMJMSJWJFRBEC-IGMARMGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium-39, being a naturally occurring isotope, does not require synthetic preparation. It is typically obtained through the isolation of potassium from natural sources.

Industrial Production Methods: Potassium is primarily extracted from minerals such as sylvite (potassium chloride), carnallite (potassium magnesium chloride), and langbeinite (potassium magnesium sulfate). The extraction process involves the following steps:

    Mining: Potassium-containing minerals are mined from underground deposits.

    Crushing and Grinding: The mined ore is crushed and ground to liberate the potassium minerals.

    Flotation: The ground ore is subjected to flotation to separate potassium minerals from other impurities.

    Crystallization: The potassium-rich solution is evaporated to crystallize potassium chloride.

    Purification: The crude potassium chloride is purified to obtain high-purity potassium.

Chemical Reactions Analysis

Types of Reactions: Potassium-39, like other potassium isotopes, undergoes various chemical reactions, including:

    Oxidation: Potassium reacts with oxygen to form potassium oxide.

    Reduction: Potassium can be reduced from its compounds using strong reducing agents.

    Substitution: Potassium can participate in substitution reactions, where it replaces other cations in compounds.

Common Reagents and Conditions:

    Oxidation: Potassium reacts with oxygen at room temperature to form potassium oxide.

    Reduction: Potassium compounds can be reduced using reducing agents such as sodium or lithium.

    Substitution: Potassium can replace other cations in aqueous solutions under appropriate conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

Potassium-39 exerts its effects primarily through its role as an essential intracellular cation. It is involved in maintaining cellular osmotic balance, transmitting nerve impulses, and regulating muscle contractions. Potassium ions interact with various molecular targets, including ion channels and transporters, to facilitate these physiological processes .

Comparison with Similar Compounds

Comparison:

This compound’s stability and abundance make it a valuable isotope for various scientific and industrial applications, distinguishing it from its isotopic counterparts.

Properties

IUPAC Name

potassium-39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/K/i1+0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMJMSJWJFRBEC-IGMARMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[39K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930947
Record name (~39~K)Potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

38.96370648 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14092-91-2
Record name (~39~K)Potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A reactor was charged with 30 ml of THF, 0.13 g of 3, 3-diethoxypropanol and 2 ml solution of potassium naphthalene dissolved in tetrahydrofuran in a concentration of 0.5 mol/L-tetrahydrofuran, and the resulting mixture was stirred for three minutes in an argon atmosphere, and, thus, there was formed a potassium derivative (potassium 3, 3-diethoxypropanoxide) of 3, 3-diethoxypropanol.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
potassium naphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

THF 20 ml, 3, 3-diethoxypropanol 0.15 g, and a potassium naphthalene 0.5 mol/L-tetrahydrofuran solution 2 ml was added to the reaction container and agitated for 3 minutes in an argon atmosphere; a potassium compound of 3, 3-diethoxypropanol (potassium 3, 3-diethoxypropanoxide) was produced.
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
potassium naphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Cn1c(C(=O)O)cc2cc(NC(=O)c3cc(C(F)(F)F)ccc3-c3ccccc3)ccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.